molecular formula C12H15NO B12550599 N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide

Cat. No.: B12550599
M. Wt: 189.25 g/mol
InChI Key: AXRMTUAEJZPQCD-UHFFFAOYSA-N
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Description

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide is an organic compound with the molecular formula C12H15NO. It is a derivative of acetamide, where the nitrogen atom is substituted with a methyl group and a vinyl group attached to a 4-methylphenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide can be synthesized through several methods. One common approach involves the reaction of N-methylacetamide with 4-methylphenylacetylene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods often focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may convert the vinyl group to an ethyl group or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the vinyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Products may include this compound oxides or hydroxyl derivatives.

    Reduction: Reduced forms such as N-methyl-N-[1-(4-methylphenyl)ethyl]acetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially affecting cellular pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[1-(4-methylphenyl)ethyl]acetamide
  • N-Methyl-N-[1-(4-methylphenyl)propyl]acetamide
  • N-Methyl-N-[1-(4-methylphenyl)butyl]acetamide

Uniqueness

N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide is unique due to its vinyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the vinyl group allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-methyl-N-[1-(4-methylphenyl)ethenyl]acetamide

InChI

InChI=1S/C12H15NO/c1-9-5-7-12(8-6-9)10(2)13(4)11(3)14/h5-8H,2H2,1,3-4H3

InChI Key

AXRMTUAEJZPQCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)N(C)C(=O)C

Origin of Product

United States

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